- N-alkylated o-benzene dicarboximido piperazine derivative and its synergistic composition, China, , ,
Cas no 954-81-4 (N-(5-Bromopentyl)phthalimide)

N-(5-Bromopentyl)phthalimide structure
Product name:N-(5-Bromopentyl)phthalimide
N-(5-Bromopentyl)phthalimide Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Bromopentyl)isoindoline-1,3-dione
- N-(5-Bromopentyl)phthalimide
- 2-(5-BROMO-PENTYL)-ISOINDOLE-1,3-DIONE
- 2-(5-Bromopentyl)isoindole-1,3-dione
- <i>N<
- 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione
- N-(5-Bromopentyl)-phthalimide
- QKVHAKICMNABGB-UHFFFAOYSA-N
- 2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione
- NSC83526
- 5-phthalimidopentyl bromide
- NCIOpen2_004666
- 1-bromo-5-phthalimidopentane
- 1H-Isoindole-1,3(2H)-dione, 2-(5-bromopentyl)-
- 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione (ACI)
- Phthalimide, N-(5-bromopentyl)- (7CI, 8CI)
- N-(5-Bromopentyl)phthalamide
- NSC 83526
- DTXCID20164315
- n-(5-bromopentyl) phthalimide
- CS-0019374
- SB64074
- MFCD00060522
- 1H-Isoindole-1,3(2H)-dione,2-(5-bromopentyl)-
- B4986
- SCHEMBL31129
- 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione #
- DB-057586
- SY039363
- NSC-83526
- 954-81-4
- F20405
- AKOS003245053
- SR-01000325457-1
- DTXSID90241824
- N-(5-Bromopentyl)phthalimide, 95%
- SR-01000325457
- STR07349
- EN300-132997
-
- MDL: MFCD00060522
- Inchi: 1S/C13H14BrNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2
- InChI Key: QKVHAKICMNABGB-UHFFFAOYSA-N
- SMILES: O=C1N(CCCCCBr)C(=O)C2C1=CC=CC=2
- BRN: 177015
Computed Properties
- Exact Mass: 295.02079g/mol
- Surface Charge: 0
- XLogP3: 3.3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 5
- Monoisotopic Mass: 295.02079g/mol
- Monoisotopic Mass: 295.02079g/mol
- Topological Polar Surface Area: 37.4Ų
- Heavy Atom Count: 17
- Complexity: 282
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.459±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 60.0 to 64.0 deg-C
- Boiling Point: 393.1 °C at 760 mmHg
- Flash Point: 191.5 °C
- Refractive Index: 1.591
- Solubility: Almost insoluble (0.025 g/l) (25 º C),
- Water Partition Coefficient: Insoluble in water.
- PSA: 37.38000
- LogP: 2.78570
- Solubility: Not determined
- λmax: 295(EtOH)(lit.)
N-(5-Bromopentyl)phthalimide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-43-50/53
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature(BD14690)
- Risk Phrases:R36/37/38
N-(5-Bromopentyl)phthalimide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(5-Bromopentyl)phthalimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132997-0.1g |
2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione |
954-81-4 | 95% | 0.1g |
$19.0 | 2023-06-06 | |
Enamine | EN300-132997-50.0g |
2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione |
954-81-4 | 95% | 50g |
$155.0 | 2023-06-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039363-5g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | ≥95% | 5g |
¥178.00 | 2024-07-09 | |
abcr | AB172258-100 g |
N-(5-Bromopentyl)phthalimide, 97%; . |
954-81-4 | 97% | 100 g |
€366.00 | 2023-07-20 | |
Fluorochem | 018303-25g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 98% | 25g |
£72.00 | 2022-02-28 | |
TRC | B698576-2.5g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 2.5g |
$ 75.00 | 2022-06-06 | ||
Chemenu | CM147685-100g |
2-(5-Bromopentyl)isoindole-1,3-dione |
954-81-4 | 95% | 100g |
$*** | 2023-05-29 | |
TRC | B698576-1g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 1g |
$ 50.00 | 2022-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94950-25g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 97% | 25g |
¥588.0 | 2024-07-19 | |
TRC | B698576-5000mg |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 5g |
$ 138.00 | 2023-04-18 |
N-(5-Bromopentyl)phthalimide Production Method
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 24 h, reflux
Reference
- Synthesis and biological evaluation of coumarin linked fluoroquinolones, phthalimides and naphthalimides as potential DNA gyrase inhibitorsLetters in Drug Design & Discovery, 2006, 3(7), 494-502,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Reference
- Hybrids consisting of the pharmacophores of salmeterol and roflumilast or phthalazinone: Dual β2-adrenoceptor agonists-PDE4 inhibitors for the treatment of COPDBioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1548-1552,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; 12 h, 25 °C
Reference
- Organic long afterglow compounds, and preparation method and application thereof in four-dimensional encoding for realizing storage of large amount of information and information encryption, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 24 h, reflux
Reference
- Radiosynthesis and evaluation of novel 99mTc(CO)3-labelled thymidine dithiocarbamate derivatives for tumor imaging with SPECTJournal of Organometallic Chemistry, 2018, 868, 154-163,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide , Tetraphenylporphyrin Solvents: Dichloromethane ; 10 min, 0 °C; 3 h, 0 °C
Reference
- Design, synthesis, and in vitro evaluation of an activity-based protein profiling (ABPP) probe targeting agmatine deiminasesBioorganic & Medicinal Chemistry, 2014, 22(17), 4602-4608,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triisopropylsilane , Lithium perchlorate , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Catalysts: Bis(hexafluoroacetylacetonato)palladium , 4,5-Dihydro-2-(5,6,7,8-tetrahydro-2-quinolinyl)-4-oxazolemethanol Solvents: Acetonitrile , Dichloromethane , Water ; 6 h, rt
Reference
- Catalytic remote hydrohalogenation of internal alkenesNature Chemistry, 2022, 14(4), 425-432,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 4 h, rt → reflux
Reference
- Synthesis and Bioevaluation of Novel [18F]FDG-Conjugated 2-Nitroimidazole Derivatives for Tumor Hypoxia ImagingMolecular Pharmaceutics, 2019, 16(5), 2118-2128,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triisopropylsilane , Lithium perchlorate , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Catalysts: Bis(hexafluoroacetylacetonato)palladium , 4,5-Dihydro-2-(5,6,7,8-tetrahydro-2-quinolinyl)-4-oxazolemethanol Solvents: Acetonitrile , Dichloromethane , 1,4-Dioxane , Water ; 6 h, rt
Reference
- Preparation of hydroxy-substituted pyridineoxazoline ligands and their application in the hydrohalogenation of alkenes, China, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dimethylformamide , Tetrabutylammonium bromide ; 60 s, 3 bar
Reference
- Design and synthesis of new potent 5-HT7 receptor ligands as a candidate for the treatment of central nervous system diseasesEuropean Journal of Medicinal Chemistry, 2022, 227,,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 20 h, reflux
Reference
- Design, Synthesis and Evaluation of Novel 2-(Aminoalkyl)-isoindoline-1,3-dione Derivatives as Dual-Binding Site Acetylcholinesterase InhibitorsArchiv der Pharmazie (Weinheim, 2012, 345(7), 509-516,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Acetone ; 10 min, rt; rt → 70 °C; overnight, reflux
Reference
- Novel CDKs inhibitors for the treatment of solid tumour by simultaneously regulating the cell cycle and transcription controlJournal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 414-423,
N-(5-Bromopentyl)phthalimide Raw materials
- (E)-2-(Pent-3-en-1-yl)isoindoline-1,3-dione
- 1,5-Dibromopentane
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(3-PENTENYL)-
- 2-(5-hydroxypentyl)isoindoline-1,3-dione
- potassium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide
N-(5-Bromopentyl)phthalimide Preparation Products
N-(5-Bromopentyl)phthalimide Related Literature
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Yoshiko Shoji,Masafumi Yoshio,Takuma Yasuda,Masahiro Funahashi,Takashi Kato J. Mater. Chem. 2010 20 173
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Volker B?hmer,Jean-Fran?ois Dozol,Cordula Grüttner,Karine Liger,Susan E. Matthews,Sandra Rudershausen,Mohamed Saadioui,Pingshan Wang Org. Biomol. Chem. 2004 2 2327
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André H. Uddin,Miguel A. Roman,Janelle R. Anderson,Masad J. Damha 3-functionalized thymidine linker for the stabilization of triple helical DNA. André H. Uddin Miguel A. Roman Janelle R. Anderson Masad J. Damha Chem. Commun. 1996 171
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4. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:954-81-4)N-(5-Bromopentyl)phthalimide
Purity:99%
Quantity:100g
Price ($):204.0